
4-bromo-N-methyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8BrF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a trifluoromethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ein übliches Verfahren zur Synthese von 4-Brom-N-methyl-N-(trifluormethyl)anilin umfasst die Reaktion von 4-Bromanilin mit Trifluormethyljodid in Gegenwart einer Base wie Kaliumcarbonat und eines Palladiumkatalysators. Die Reaktion wird typischerweise unter einer Inertgasatmosphäre bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Zusätzlich ist die Reinigung des Endprodukts entscheidend, um dessen Qualität und Eignung für verschiedene Anwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Brom-N-methyl-N-(trifluormethyl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Substituenten durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumcarbonat.
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Wichtige gebildete Produkte
Substitution: Die Produkte hängen vom eingeführten Substituenten ab.
Oxidation: Kann zur Bildung von Nitro- oder Hydroxyl-Derivaten führen.
Reduktion: Führt typischerweise zur Bildung von Aminen oder anderen reduzierten Formen.
Wissenschaftliche Forschungsanwendungen
4-Brom-N-methyl-N-(trifluormethyl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung von Molekülen mit bestimmten pharmakologischen Eigenschaften.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-N-methyl-N-(trifluormethyl)anilin hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die Trifluormethylgruppe kann die Lipophilie der Verbindung verbessern, sodass sie Zellmembranen leichter passieren und mit intrazellulären Zielmolekülen interagieren kann. Das Bromatom kann an Halogenbindungen teilnehmen und die Bindungsaffinität und -spezifität der Verbindung beeinflussen .
Wirkmechanismus
The mechanism of action of 4-bromo-N-methyl-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-3-(trifluormethyl)anilin
- 4-Brom-2-(trifluormethyl)anilin
- 5-Amino-2-brombenzotrifluorid
Einzigartigkeit
4-Brom-N-methyl-N-(trifluormethyl)anilin ist aufgrund des Vorhandenseins sowohl einer Trifluormethylgruppe als auch eines Bromatoms einzigartig, die unterschiedliche chemische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung, während das Bromatom eine weitere Funktionalisierung durch Substitutionsreaktionen ermöglicht .
Eigenschaften
Molekularformel |
C8H7BrF3N |
|---|---|
Molekulargewicht |
254.05 g/mol |
IUPAC-Name |
4-bromo-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-13(8(10,11)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
MINGWLDYDMJYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)


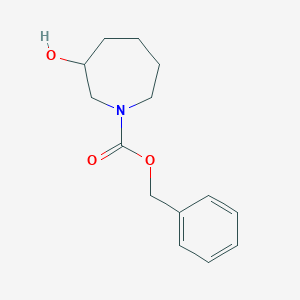
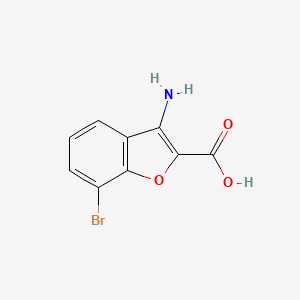
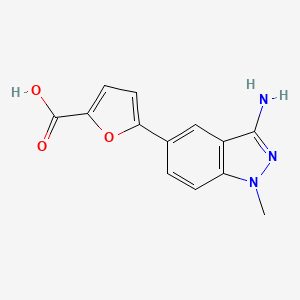

![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
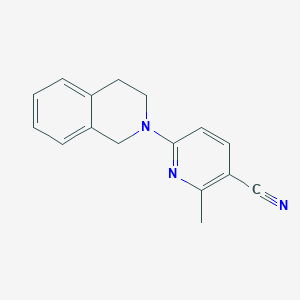
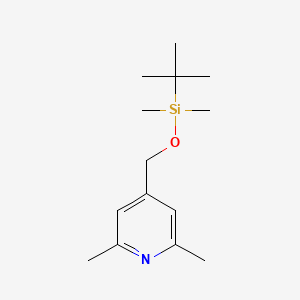
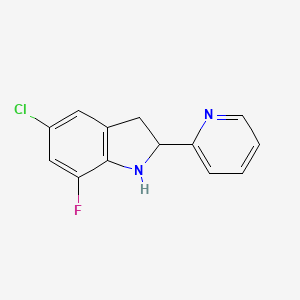
![Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-](/img/structure/B11860893.png)
